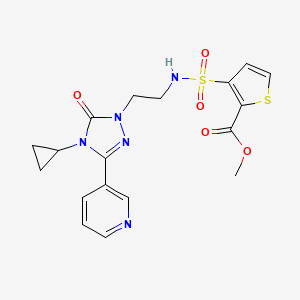

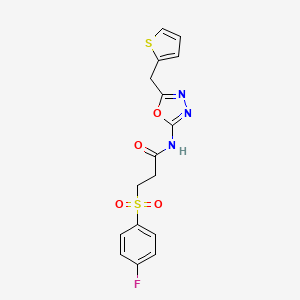

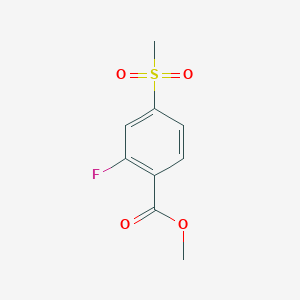

4-chloro-N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "4-chloro-N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)benzamide" is a chemical entity that appears to be related to a class of compounds with potential pharmacological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss various benzamide derivatives with similar structural motifs, such as chloro substituents and heterocyclic components, which are often explored for their biological activities, particularly in the realm of kinase inhibition and cancer therapy , as well as their physical and chemical properties .

Synthesis Analysis

The synthesis of benzamide derivatives is a topic of interest due to their potential therapeutic applications. For instance, the paper titled "Discovery of 4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamides as novel RET kinase inhibitors" describes the design and synthesis of novel 4-chloro-benzamides derivatives, which are evaluated as RET kinase inhibitors for cancer therapy . Although the synthesis of the specific compound is not detailed, the methodologies used for similar compounds typically involve multi-step synthetic routes that introduce various functional groups to the benzamide core.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity. The paper "Synthesis, crystal structure analysis, spectral IR, NMR UV-Vis investigations, NBO and NLO of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide" provides an in-depth analysis of the molecular structure of a related compound using X-ray diffraction and various spectroscopic techniques . These methods allow for the determination of the three-dimensional arrangement of atoms within the molecule, which is essential for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of benzamide derivatives can be inferred from the types of chemical reactions they undergo. The papers provided do not directly discuss the chemical reactions of "4-chloro-N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)benzamide," but they do mention the reactivity of similar compounds. For example, the formation of dimeric pairs through intermolecular hydrogen bonds is noted in the paper discussing N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide . Such interactions are important for the compound's stability and biological function.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are characterized by various analytical techniques. The paper on the preparation and characterization of two crystalline forms of 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide (TKS159) discusses the use of X-ray powder diffractometry, thermal analysis, infrared spectroscopy, and NMR spectroscopy to determine the properties of the compound . These properties include thermal stability, melting points, and spectroscopic signatures, which are essential for the development of pharmaceutical agents.

科学的研究の応用

Molecular Interaction and Pharmacophore Models

The antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, related to the target compound, has been studied for its interaction with the CB1 cannabinoid receptor. The molecular orbital method revealed various conformations, contributing to antagonist activity through distinct steric and electrostatic interactions with the receptor. This study proposes that the unique spatial orientation of certain substituents confers either neutral antagonist or inverse agonist activity, depending on receptor interaction (Shim et al., 2002).

Synthesis and Properties of Polyamides

Research on ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol indicates the synthesis of noncrystalline polyamides with high thermal stability and solubility in polar solvents. These polyamides exhibit useful levels of thermal stability and mechanical properties, relevant for materials science applications (Hsiao et al., 2000).

Nootropic Agents and Synthesis

The synthesis of 1,4-disubstituted 2-oxopyrrolidines and related compounds explores potential nootropic agents, highlighting the chemical versatility and therapeutic potential of pyrrolidine derivatives. The study elaborates on the synthetic routes and preliminary activity tests, indicating the broad applicability of these compounds in drug development (Valenta et al., 1994).

Anti-Tubercular Activity

The ultrasound-assisted synthesis of 4-(benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl) benzamide demonstrates significant anti-tubercular activity. This research underscores the importance of innovative synthetic methods and their role in developing new therapeutic agents against tuberculosis (Nimbalkar et al., 2018).

Bischler-Napieralski Reaction

The study on the Bischler-Napieralski reaction of N-(4-Aryl-4-hydroxybutyl)benzamides, resulting in the synthesis of 3-arylmethylidene-4,5-dihydro-3H-pyrroles, exemplifies the synthetic utility of pyrrolidine derivatives in organic chemistry. This work provides insight into the structural and synthetic diversity achievable with pyrrolidine-based compounds (Browne et al., 1981).

特性

IUPAC Name |

4-chloro-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O4/c1-25-16-8-7-15(10-17(16)26-2)22-11-14(9-18(22)23)21-19(24)12-3-5-13(20)6-4-12/h3-8,10,14H,9,11H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPKUKGNWIYWCHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC=C(C=C3)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

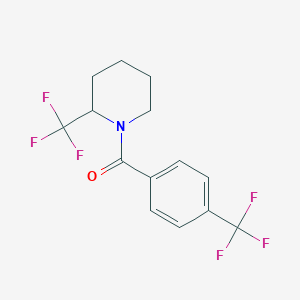

![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]cyclopentanecarboxamide](/img/structure/B2531237.png)

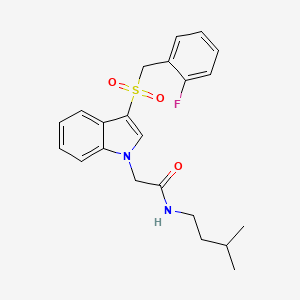

![Methyl 2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]propanoate](/img/structure/B2531243.png)

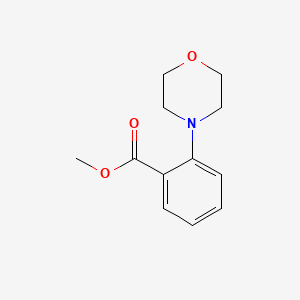

![(2E)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B2531253.png)

![2,5-dichloro-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2531255.png)

![6-Methylthiazolo[4,5-b]pyridin-2-amine](/img/structure/B2531257.png)